

Physical and chemical properties of 5-Bromo-1-methyl-2-oxoindoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-1-methyl-2-oxoindoline**

Cat. No.: **B1271126**

[Get Quote](#)

An In-depth Technical Guide to 5-Bromo-1-methyl-2-oxoindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-1-methyl-2-oxoindoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, structural characteristics, and summarizes the available data.

Core Physical and Chemical Properties

5-Bromo-1-methyl-2-oxoindoline, with the CAS number 20870-90-0, possesses a molecular formula of C₉H₈BrNO and a molecular weight of approximately 226.07 g/mol. While extensive experimental data on some of its physical properties remains to be fully documented in publicly accessible literature, its fundamental characteristics have been established.

Property	Value	Source
Molecular Formula	C ₉ H ₈ BrNO	--INVALID-LINK--
Molecular Weight	226.07 g/mol	--INVALID-LINK--
CAS Number	20870-90-0	--INVALID-LINK--
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Structural and Crystallographic Data

Detailed crystallographic studies have revealed that **5-Bromo-1-methyl-2-oxoindoline** has a nearly planar conformation. The interplanar angle between the benzene and the five-membered rings of the indoline system is 1.38 (1)°. This planarity is a key feature of the molecule's structure.

The crystal structure has been determined to be monoclinic with the space group P2₁/c. Key crystallographic parameters are summarized below:

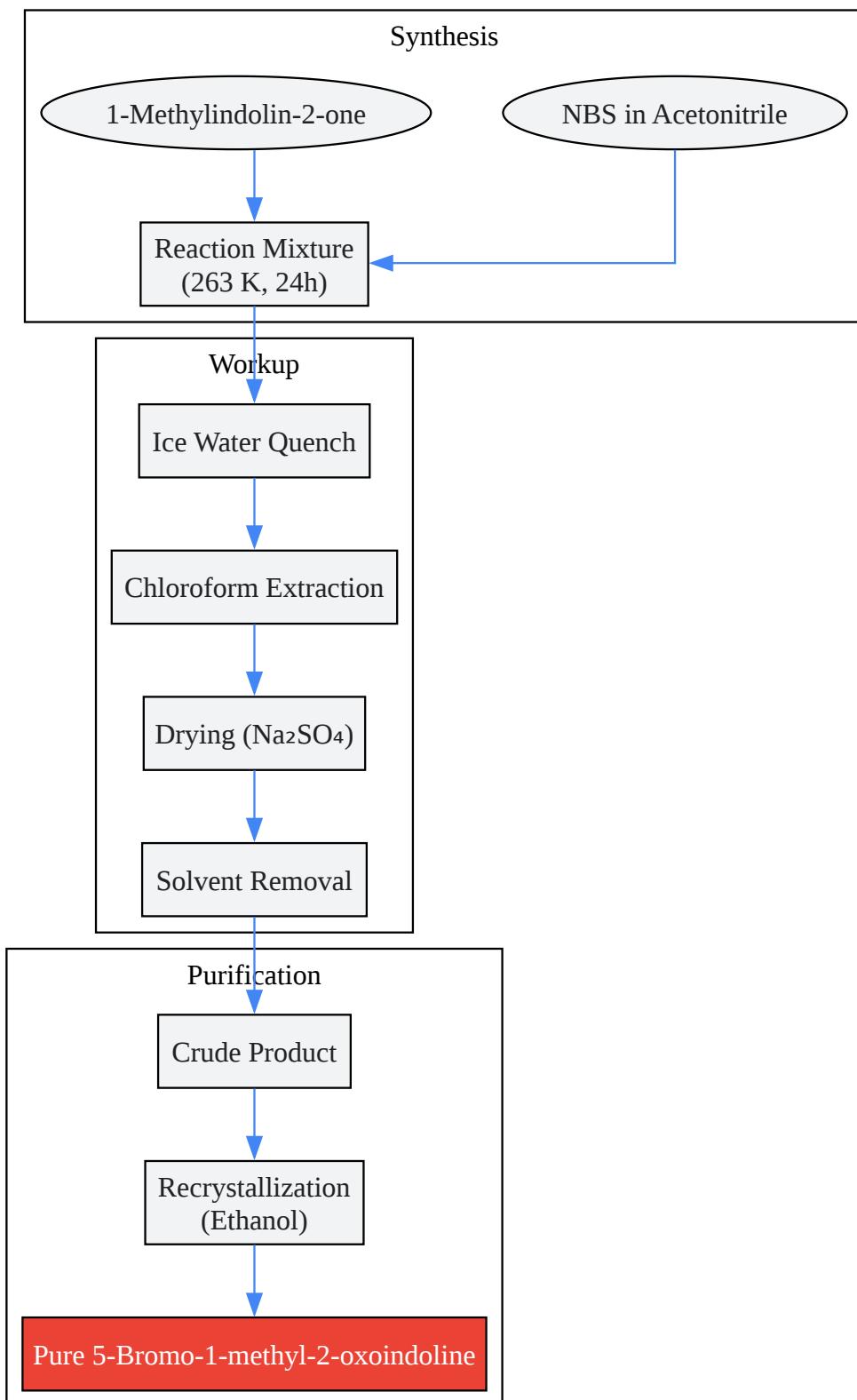
Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	10.5134 (4) Å
b	11.0926 (4) Å
c	7.7168 (3) Å
β	103.229 (2)°
Volume	876.06 (6) Å ³
Z	4

Synthesis and Purification

A common and effective method for the synthesis of **5-Bromo-1-methyl-2-oxoindoline** involves the bromination of 1-methylindolin-2-one.

Experimental Protocol: Synthesis

Materials:


- 1-Methylindolin-2-one
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Chloroform
- Sodium Sulfate (Na_2SO_4)
- Ethanol

Procedure:

- Dissolve 1-methylindolin-2-one (0.50 g) in acetonitrile (10 ml).
- Cool the mixture to 263 K (-10 °C).
- Slowly add a solution of NBS (0.60 g) in acetonitrile.
- Stir the reaction mixture for 24 hours.
- Pour the mixture into ice water and continue stirring for an additional hour.
- Extract the aqueous solution with chloroform.
- Dry the combined organic layers over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude product is purified by recrystallization from ethanol, yielding the final product with a reported yield of 76%.[\[1\]](#)

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **5-Bromo-1-methyl-2-oxoindoline** are not readily available in the surveyed literature.

Characterization of this compound would typically involve the following analytical techniques:

- ¹H NMR Spectroscopy: To determine the number and environment of protons in the molecule.
- ¹³C NMR Spectroscopy: To identify the carbon skeleton and the chemical environment of each carbon atom.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) group in the oxindole ring.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Signaling Pathways

While the broader class of indole-2-one derivatives is known for a wide range of biological activities, including anticancer properties, specific data on the biological targets and mechanism of action of **5-Bromo-1-methyl-2-oxoindoline** are not detailed in the available literature. Research on related bromoindole compounds suggests potential roles as kinase inhibitors, particularly targeting pathways involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). However, no specific signaling pathways have been elucidated for **5-Bromo-1-methyl-2-oxoindoline** itself.

Due to the lack of specific information on signaling pathways, a corresponding diagram cannot be generated at this time. Further research is required to identify the specific biological activities and molecular targets of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-1-methyl-2-oxoindoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271126#physical-and-chemical-properties-of-5-bromo-1-methyl-2-oxoindoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com